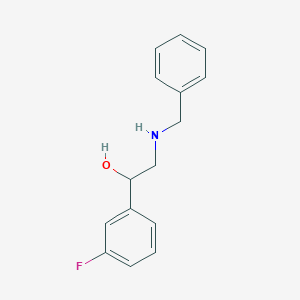![molecular formula C8H13N3O5S B7560093 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid, also known as MRS1477, is a small molecule antagonist of the P2Y6 receptor. This receptor is expressed in various cells such as microglia, immune cells, and epithelial cells. The P2Y6 receptor plays a significant role in inflammation, cell proliferation, and differentiation. Therefore, MRS1477 has attracted attention as a potential therapeutic agent for various diseases related to these processes.
作用机制
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid acts as an antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in various cellular processes such as inflammation, cell proliferation, and differentiation. This compound binds to the P2Y6 receptor and prevents its activation by extracellular nucleotides, leading to a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce microglial activation and inflammation in the central nervous system, leading to a reduction in neuroinflammatory diseases. Additionally, this compound has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
实验室实验的优点和局限性
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have potential therapeutic applications for various diseases. However, one limitation is that it may have off-target effects, which can complicate data interpretation. Additionally, further studies are needed to determine its safety and efficacy for clinical use.
未来方向
There are several future directions for the study of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications for neuroinflammatory diseases and cancer. Additionally, further studies are needed to determine its safety and efficacy for clinical use. Moreover, it would be interesting to investigate its potential effects on other cellular processes and signaling pathways.
合成方法
The synthesis of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with N-methyl-N-(2-chloroethyl)-methanesulfonamide in the presence of triethylamine and dichloromethane. The obtained product is then reacted with sodium methoxide and methanol to yield this compound. This method has been reported to yield a high purity product with a good yield.
科学研究应用
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit microglial activation and reduce inflammation in the central nervous system, making it a potential treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, this compound has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
属性
IUPAC Name |
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5S/c1-11(3-4-16-2)17(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHPUWWUTAUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
